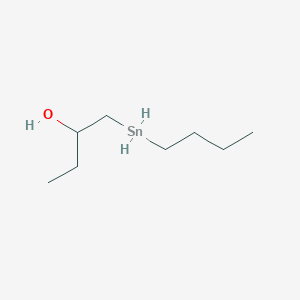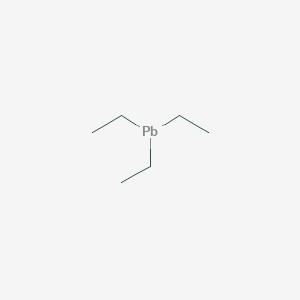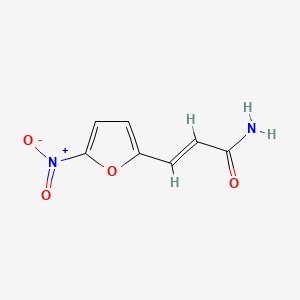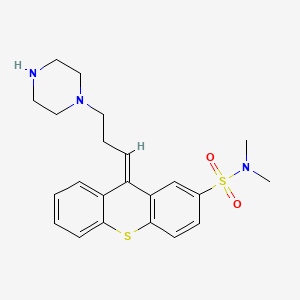
1-(Butylstannyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylstannyl)butan-2-ol is a 1-stannylbutan-2-ol carrying a butyl substituent on the tin atom. It derives from a hydride of a dibutylstannane.
Aplicaciones Científicas De Investigación
Thermodynamic Analysis and Solvent Interactions
The study by Varfolomeev et al. (2015) provides insights into the specific interactions and solvation enthalpy in binary mixtures involving butan-2-one and C1-C4 n-Alkanols, including butan-1-ol. The thermodynamic behavior was analyzed using calorimetric measurements, IR spectra, and calculated ab initio stabilization energies of dimers. The findings reveal the positive contributions in the solvation enthalpy due to specific interactions in these mixtures, indicating intricate molecular interactions that may have implications in various industrial and research applications (Varfolomeev, Rakipov, Solomonov, Lodowski, & Marczak, 2015).
Molecular Self-Assembly and Polymer Networks
The research by Iwahashi et al. (2000) delves into the molecular self-assembly of butan-1-ol, butan-2-ol, and other alcohols in carbon tetrachloride solutions, as observed through near-infrared spectroscopic measurements. This study provides valuable insights into the association abilities and interactions of these alcohols, which could be crucial in understanding their behavior in various chemical processes and formulations (Iwahashi, Suzuki, Katayama, Matsuzawa, Czarnecki, Ozaki, & Wakisaka, 2000).
Propiedades
Fórmula molecular |
C8H20OSn |
|---|---|
Peso molecular |
250.95 g/mol |
Nombre IUPAC |
1-butylstannylbutan-2-ol |
InChI |
InChI=1S/C4H9O.C4H9.Sn.2H/c1-3-4(2)5;1-3-4-2;;;/h4-5H,2-3H2,1H3;1,3-4H2,2H3;;; |
Clave InChI |
CXSDIAMLMPWFRS-UHFFFAOYSA-N |
SMILES |
CCCC[SnH2]CC(CC)O |
SMILES canónico |
CCCC[SnH2]CC(CC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)






![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)




![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

